6(5H)-Phenanthridinone

Description

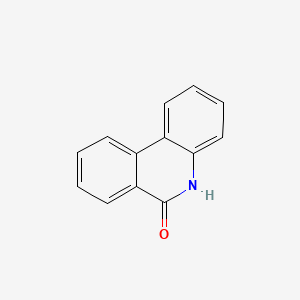

coal tar derivative; structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5H-phenanthridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFVLEJOHSLEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074423 | |

| Record name | Phenanthridin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Phenanthridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1015-89-0 | |

| Record name | 6(5H)-Phenanthridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001015890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6(5H)-Phenanthridinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6(5H)-Phenanthridinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6(5H)-Phenanthridinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthridin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthridin-6(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENANTHRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVQ13AUB5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemistry and Biology of 6(5H)-Phenanthridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6(5H)-Phenanthridinone, a tricyclic lactam, is a pivotal scaffold in medicinal chemistry and materials science. First synthesized in the early 20th century, its derivatives have emerged as a significant class of therapeutic agents, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for this compound. It details experimental protocols for key synthetic transformations and presents quantitative data to compare different approaches. Furthermore, this guide elucidates the critical role of this compound and its derivatives as PARP inhibitors by detailing the underlying signaling pathway.

History and Discovery

The exploration of the phenanthridine core dates back to the late 19th and early 20th centuries. The parent compound, phenanthridine, was first synthesized in 1889. Subsequently, this compound was first synthesized in the early 20th century as part of broader investigations into phenanthridine alkaloids and their synthetic analogs.[1] Early synthetic efforts were driven by the desire to understand the structure-activity relationships of these novel heterocyclic systems. The discovery of the biological activity of phenanthridine derivatives, such as their intercalating effects on DNA, spurred further interest in this class of compounds. A significant milestone in the history of this compound was the discovery of its derivatives as potent inhibitors of the enzyme poly(ADP-ribose) polymerase (PARP). This discovery, and the subsequent development of PARP inhibitors for cancer therapy, has solidified the importance of the this compound scaffold in modern drug discovery.

Synthetic Methodologies

The synthesis of the this compound core can be achieved through various classical and modern synthetic strategies. These methods primarily focus on the formation of the central nitrogen-containing ring.

Classical Synthetic Methods

The Pictet-Hubert reaction, a classical method for the synthesis of phenanthridines, involves the dehydrative cyclization of N-acyl-2-aminobiphenyls at high temperatures using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride.[2] While effective, this method often requires harsh reaction conditions, limiting its applicability to substrates with sensitive functional groups.[2]

The Ullmann reaction provides a pathway to 6(5H)-phenanthridinones through the intramolecular cyclization of 2-amino-2'-carboxybiphenyls or related precursors. This copper-catalyzed reaction typically involves the formation of a C-N bond to close the central ring. Modern variations of the Ullmann coupling may employ palladium catalysts. A palladium(0)-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene with 2-halobenzoates followed by reductive cyclization is one such approach.[3]

A notable classical route involves the Beckmann rearrangement of fluoren-9-one oxime.[4][5][6] Treatment of fluoren-9-one with hydroxylamine furnishes the corresponding oxime, which upon exposure to an acid catalyst such as polyphosphoric acid, rearranges to yield this compound.[5] This method is efficient for the synthesis of the unsubstituted parent compound.

Modern Synthetic Methods

Modern synthetic approaches often utilize transition-metal catalysis to achieve higher efficiency, milder reaction conditions, and broader substrate scope.

Palladium-catalyzed reactions have become a cornerstone for the synthesis of 6(5H)-phenanthridinones. These methods often involve the intramolecular C-H activation and annulation of readily available starting materials like N-substituted-2-bromobenzamides.[7][8][9][10] These reactions can proceed via various mechanisms, including those involving aryne intermediates.[1] Palladium catalysis allows for the construction of the phenanthridinone skeleton in a single step through the simultaneous formation of C-C and C-N bonds under relatively mild conditions.[1]

Quantitative Data Summary

The following table summarizes quantitative data for some of the key synthetic methods for this compound, allowing for a comparative analysis of their efficiency.

| Synthesis Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Beckmann Rearrangement | Fluoren-9-one oxime | Polyphosphoric acid | 150 | 3 | ~94 | [11] (from user prompt) |

| Palladium-Catalyzed Annulation | 2-Bromobenzamides and 2-bromobenzoic acids | Palladium catalyst | Not specified | Not specified | 59-88 | [10] |

| Palladium-Catalyzed C-H Activation | N-methyl-N-aryl-2-halobenzamide | Pd-PVP nanoparticles, K2CO3 | 100 | Not specified | up to 95 | [7][8] |

| Palladium-Catalyzed Cyclization | N-aryl-2-aminopyridine and 2-iodobenzoic acid | Palladium catalyst | Not specified | Not specified | High | [1] |

| Oxidative C-H Amination | Not specified | Palladium catalyst | Not specified | Not specified | 63 | [1] |

Experimental Protocols

Synthesis of this compound via Beckmann Rearrangement of Fluoren-9-one Oxime

Materials:

-

Fluoren-9-one oxime

-

Polyphosphoric acid (PPA)

-

Xylene

Procedure:

-

A mixture of fluoren-9-one oxime and polyphosphoric acid in xylene is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to 150 °C with stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After 3 hours, the reaction is typically complete.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.

General Protocol for Palladium-Catalyzed Annulation of N-Substituted-2-bromobenzamides

Materials:

-

N-substituted-2-bromobenzamide

-

2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (aryne precursor)

-

Palladium(II) acetate (Pd(OAc)2)

-

Bis(diphenylphosphino)methane (dppm)

-

Potassium fluoride (KF)

-

Acetonitrile (anhydrous)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, bis(diphenylphosphino)methane, and potassium fluoride.

-

Add anhydrous acetonitrile and stir the mixture at room temperature.

-

Add the N-substituted-2-bromobenzamide and the 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Signaling Pathways and Biological Activity

This compound Derivatives as PARP Inhibitors

A major area of interest for this compound derivatives is their potent inhibitory activity against poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1.[11][12][13] PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[14][15][16][17][18]

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). Since the HR pathway is compromised, these cells are unable to efficiently repair the DSBs, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality.[12]

The following diagram illustrates the PARP1-mediated DNA repair pathway and the mechanism of action of PARP inhibitors like this compound derivatives.

Figure 1: PARP1 signaling in DNA repair and its inhibition.

Conclusion

This compound has evolved from a heterocyclic curiosity to a cornerstone of modern medicinal chemistry. Its rich history of synthesis, from classical high-temperature reactions to sophisticated palladium-catalyzed methodologies, provides chemists with a versatile toolbox for accessing this important scaffold. The profound biological activity of its derivatives, particularly as PARP inhibitors, has opened new avenues for the treatment of cancer. This technical guide has provided a detailed overview of the history, synthesis, and biological significance of this compound, offering valuable information for researchers and professionals in the fields of chemistry and drug development. The continued exploration of this remarkable molecule and its derivatives holds great promise for future therapeutic innovations.

References

- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic conversion of fluorenone oxime to phenanthridinone by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Metabolic rearrangement of fluorenone oxime to phenanthridinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. chemistryforsustainability.org [chemistryforsustainability.org]

- 10. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. worldscientific.com [worldscientific.com]

- 17. journals.plos.org [journals.plos.org]

- 18. researchgate.net [researchgate.net]

A Guide to Early Synthetic Methodologies for the Phenanthridinone Core

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational synthetic strategies developed for constructing the phenanthridinone core. Phenanthridinones are crucial heterocyclic scaffolds found in numerous bioactive natural products and pharmaceuticals, exhibiting a wide array of pharmacological activities.[1][2] Understanding the early, classical methods for their synthesis offers valuable context for the evolution of modern, more efficient techniques. This document details key historical reactions, including the Ullmann Reaction, Beckmann Rearrangement, and Schmidt Reaction, presenting their mechanisms, experimental protocols, and relevant quantitative data.

Ullmann Reaction-Based Synthesis

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, provides a robust pathway for forming the crucial biaryl bond in the phenanthridinone skeleton.[3][4][5] Modern variations often employ palladium catalysts, which can offer milder reaction conditions and broader substrate scope.[4] A common strategy involves the cross-coupling of a 1-bromo-2-nitroarene with a substituted halo-benzoate, followed by a reductive cyclization step to form the final lactam ring.[6]

Caption: Palladium-mediated Ullmann coupling followed by reductive cyclization.

Quantitative Data: Palladium-Mediated Ullmann Synthesis

The following table summarizes yields for a two-step synthesis sequence involving a Pd-mediated Ullmann cross-coupling followed by reductive cyclization to afford various phenanthridinone derivatives.[6]

| Entry | Bromo-nitroarene | β-Bromo-ester/Iodo-benzoate | Cross-Coupling Product Yield (%) | Final Phenanthridinone Yield (%) |

| 1 | 1-Bromo-2-nitrobenzene | Methyl 2-bromobenzoate | 39 | 78 |

| 2 | 1-Bromo-2-nitrobenzene | Methyl 2-iodobenzoate | Not Determined | 28 (over two steps) |

| 3 | 1-Bromo-2-nitrobenzene | Methyl 5-amino-2-bromobenzoate | 83 | 62 |

| 4 | 1-Bromo-2-nitrobenzene | Methyl 2-bromo-5-methoxybenzoate | 36 | 85 |

| 5 | 1-Bromo-2-nitrobenzene | Methyl 2-bromo-5-(methoxycarbonyl)benzoate | 48 | 53 |

Data sourced from Organic Letters (2004).[6]

Experimental Protocol: General Palladium-Catalyzed Annulation

The following is a representative modern protocol for the synthesis of phenanthridin-6(5H)-ones, which builds on the principles of Ullmann-type couplings.[7]

-

Preparation: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzamide (0.500 mmol, 1.0 equiv), o-bromobenzoic acid (0.750 mmol, 1.5 equiv), Cs₂CO₃ (163 mg, 0.500 mmol, 1.0 equiv), PPh₃ (26 mg, 0.100 mmol, 0.20 equiv), and Pd(OAc)₂ (11 mg, 0.05 mmol, 0.10 equiv).

-

Solvent Addition: Add 4.0 mL of DMF to the Schlenk tube.

-

Reaction: Stir the reaction mixture at 120 °C in an oil bath for approximately 10 hours.

-

Work-up: After cooling, concentrate the resulting mixture to remove the solvent.

-

Extraction: Take up the residue in ethyl acetate. Wash the organic layer with brine, dry it over Na₂SO₄, and concentrate again.

-

Purification: Purify the crude product by column chromatography to yield the desired phenanthridinone.[7]

Beckmann Rearrangement of Fluorenone Oximes

The Beckmann rearrangement is a classical organic reaction that transforms an oxime into an amide, typically under acidic conditions.[8][9] This method was one of the earliest applied to the synthesis of the phenanthridinone core, using the rearrangement of a substituted fluorenone oxime.[1][10] The reaction proceeds via protonation of the oxime hydroxyl group, followed by a stereospecific migration of the alkyl or aryl group that is anti-periplanar to the departing water molecule.[8][9]

References

- 1. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. thermofisher.com [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Beckmann Rearrangement [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 6(5H)-Phenanthridinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6(5H)-Phenanthridinone, a key heterocyclic compound of interest in medicinal chemistry and materials science. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed experimental protocols to assist in the accurate identification and characterization of this molecule.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |

| 11.58 | br s | - | 1H | N-H |

| 8.45 | d | 7.9 | 1H | Ar-H |

| 8.29 | d | 8.1 | 1H | Ar-H |

| 7.85 | t | 7.6 | 1H | Ar-H |

| 7.76 | d | 8.2 | 1H | Ar-H |

| 7.59 | t | 7.5 | 1H | Ar-H |

| 7.43 | t | 7.6 | 1H | Ar-H |

| 7.33 | t | 7.4 | 1H | Ar-H |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 161.2 | C=O |

| 138.6 | Ar-C |

| 133.0 | Ar-C |

| 132.4 | Ar-CH |

| 129.0 | Ar-CH |

| 128.3 | Ar-C |

| 125.1 | Ar-CH |

| 122.5 | Ar-CH |

| 121.9 | Ar-CH |

| 121.6 | Ar-C |

| 118.9 | Ar-CH |

| 116.7 | Ar-CH |

| 115.1 | Ar-C |

Solvent: DMSO-d₆[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~1650 | C=O (amide) stretch |

| ~1600, 1480, 1450 | Aromatic C=C skeletal vibrations |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 195 | 100 | [M]⁺ |

| 167 | ~85 | [M-CO]⁺ |

| 166 | ~80 | [M-CO-H]⁺ |

| 139 | ~40 | [M-CO-CN]⁺ or [C₁₁H₇]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. Below are detailed methodologies representative of those used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample was prepared by dissolving approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Two common methods are:

-

KBr Pellet Technique: A small amount of this compound was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly onto the ATR crystal.

The spectra were recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. Electron Ionization (EI) was used as the ionization source with a standard electron energy of 70 eV. The sample was introduced into the ion source, and the resulting fragments were analyzed by a mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 6(5H)-Phenanthridinone Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 6(5H)-Phenanthridinone crystals. The information herein is intended to support research, development, and quality control activities by providing key data and standardized experimental methodologies.

Physicochemical Properties

This compound is an organic heterocyclic compound that exists as a solid crystalline powder at room temperature, with a color ranging from white to yellow or orange.[1][2][3] Its molecular structure consists of a tricyclic aromatic system.[1] A summary of its key quantitative physical and chemical properties is presented in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉NO | [1][4][5][6][7] |

| Molecular Weight | 195.22 g/mol | [1][3][4][5][6] |

| CAS Number | 1015-89-0 | [1][4][5][6][7][8] |

| Appearance | White to yellow/orange powder to crystal | [1][2][3] |

| Melting Point | 290-292 °C | [2][3][5][8] |

| 288-294 °C | [9] | |

| 306-309 °C | [4] | |

| Boiling Point | 435 °C | [2][4][8] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [2][3][8] |

| Water Solubility | Insoluble | [1][2][3][8][9] |

| Solvent Solubility | Soluble in DMSO (5 mg/ml) | [1][2][3][8][9] |

| Limited solubility in ethanol, chloroform | [1] | |

| Soluble in DMF (1 mg/mL) | [2][3] | |

| Soluble in DMF:PBS (pH 7.2) (1:5) (0.16 mg/mL) | [2][3][10] | |

| UV max (λmax) | 338 nm (in Ethanol) | [1][2][3][8] |

| pKa (Predicted) | 13.27 ± 0.20 | [2][3] |

Crystal Structure and Polymorphism

The three-dimensional arrangement of molecules within the crystal lattice is fundamental to a material's physical properties, including its stability, dissolution rate, and bioavailability. For organic compounds like this compound, X-ray crystallography is the definitive technique for elucidating this atomic-level structure.[11] While specific crystal structure data such as space group and unit cell dimensions for this compound are cataloged in crystallographic databases, this guide focuses on the methodology to obtain such data.[6]

It is important for researchers to consider the potential for polymorphism—the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice. Different polymorphs can exhibit distinct physical properties. Although no specific polymorphs of this compound are detailed in the reviewed literature, polymorphism is a common phenomenon for organic molecules and should be investigated during drug development.

Experimental Methodologies

Detailed and reproducible experimental protocols are critical for the accurate characterization of crystalline materials. The following sections describe standard methodologies for determining the key physical properties of this compound crystals.

X-ray Crystallography for Structure Determination

X-ray crystallography provides unambiguous proof of chemical connectivity and the three-dimensional structure of a molecule in the solid state.[12][13] The process can be divided into four main stages: crystal growth, data collection, structure solution, and refinement.[13]

Protocol for Single Crystal X-ray Diffraction:

-

Crystal Growth (Slow Evaporation Method):

-

Ensure the this compound sample is of high purity.

-

Select a suitable solvent in which the compound is moderately soluble.[14] Based on solubility data, solvents like ethanol or chloroform could be appropriate.

-

Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, dust-free vessel.

-

Filter the solution through a glass frit to remove any particulate matter.[14]

-

Cover the vessel in a way that allows for slow solvent evaporation (e.g., with perforated parafilm).

-

Place the vessel in a mechanically undisturbed environment, away from vibrations or significant temperature fluctuations.[14]

-

Allow the solvent to evaporate slowly over several days to weeks until suitable single crystals (typically >0.1 mm in all dimensions) have formed.[11][14]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a three-dimensional electron density map of the crystal.

-

Use computational software to fit atoms into the electron density map, solving the structure.

-

Refine the atomic positions and other parameters against the experimental data to achieve a final, accurate molecular structure.[11]

-

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a material.[15] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15]

Protocol for Melting Point Determination by DSC:

-

Sample Preparation: Accurately weigh a small amount of the this compound crystalline powder (typically in the low-milligram range) into a DSC sample pan (e.g., aluminum).[16]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. The reference should be inert and have a well-defined heat capacity.[15][16]

-

Temperature Program: Subject the sample and reference to a controlled, linear temperature program. A typical program would involve heating from a starting temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 320 °C) at a constant rate (e.g., 10 °C/min).[15]

-

Data Analysis: The instrument records the differential heat flow between the sample and the reference. The melting process results in an endothermic peak on the resulting thermogram.[15] The onset temperature of this peak is typically reported as the melting point (Tₘ).

Solubility Determination

-

Equilibrium Solubility Method:

-

Add an excess amount of this compound crystals to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Determine the concentration of this compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Biological Context and Experimental Workflows

This compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical to the cellular response to DNA damage.[3][6][10] Understanding its physical properties is paramount for its application in biological research and as a scaffold for drug design.

PARP Inhibition Signaling Pathway

DNA damage, caused by agents like ionizing radiation, activates PARP. Activated PARP cleaves NAD+ and forms poly(ADP-ribose) chains on nuclear proteins, a process crucial for DNA repair. This compound inhibits PARP's enzymatic activity, disrupting this repair process, which can sensitize cells to DNA-damaging agents and influence downstream pathways like NF-κB-induced transcription and apoptosis.[9][10][17]

Caption: PARP inhibition by this compound.

Experimental Workflow for Physical Characterization

A logical workflow is essential for the comprehensive physical characterization of a crystalline compound. It typically begins with the pure compound and proceeds through a series of analytical techniques to determine its fundamental properties.

Caption: Workflow for physical characterization.

References

- 1. Page loading... [guidechem.com]

- 2. 1015-89-0 CAS MSDS (6(5H)-Phenanthridone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 6-(5H)-Phenanthridinone technical grade | 1015-89-0 [sigmaaldrich.com]

- 6. This compound | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. chembk.com [chembk.com]

- 9. This compound, 96% | Fisher Scientific [fishersci.ca]

- 10. glpbio.com [glpbio.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How To [chem.rochester.edu]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 17. Effects of this compound, an inhibitor of poly(ADP-ribose)polymerase-1 activity (PARP-1), on locomotor networks of the rat isolated spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 6(5H)-Phenanthridinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 6(5H)-Phenanthridinone, a significant heterocyclic compound known for its role as a poly(ADP-ribose) polymerase (PARP) inhibitor. Understanding the solubility of this compound is critical for its application in drug discovery and development, enabling appropriate solvent selection for synthesis, purification, formulation, and various biological assays. This document compiles available quantitative and qualitative solubility data, outlines general experimental protocols for solubility determination, and visualizes the key signaling pathways in which this compound is involved.

Core Data Presentation: Solubility of this compound

The solubility of this compound has been reported in several common organic solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[1][2][3][4][5][6][7][8] | Not Specified | Not Specified |

| N,N-Dimethylformamide (DMF) | 1 mg/mL[1][4][5] | Not Specified | Not Specified |

| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL[1][4][5] | Not Specified | Not Specified |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Water | Practically Insoluble[2][7] |

| Ethanol | Limited Solubility[2][7] |

| Chloroform | Limited Solubility[2][7] |

It is important to note that the quantitative data available in the public domain is limited. For a comprehensive understanding, further experimental determination of solubility in a wider range of organic solvents (e.g., methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene) at various temperatures is recommended.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Several established methods can be employed, with the choice of method often depending on the desired accuracy, throughput, and the amount of substance available. The following are detailed overviews of common experimental protocols applicable to determining the solubility of this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent.

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC). A pre-established calibration curve is necessary for accurate quantification.

UV-Vis Spectroscopy for Quantification

UV-Vis spectroscopy is a straightforward and widely used method for determining the concentration of a compound in solution, provided the compound has a chromophore that absorbs light in the UV-Vis range.

Principle: The amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert Law). This compound exhibits a maximum absorbance (λmax) at approximately 338 nm in ethanol[1][3][4][5].

Detailed Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the λmax (e.g., 338 nm) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the desired concentration range.

-

-

Sample Analysis:

-

Dilute the saturated solution obtained from the shake-flask experiment with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a highly sensitive and specific method for separating, identifying, and quantifying components in a mixture. It is particularly useful for analyzing the solubility of compounds in complex mixtures or when high accuracy is required.

Principle: A small volume of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The concentration of the analyte is determined by the area under its corresponding peak in the chromatogram.

Detailed Methodology:

-

Method Development:

-

Select an appropriate HPLC column (e.g., a C18 reversed-phase column).

-

Develop a mobile phase system (e.g., a mixture of acetonitrile and water with a suitable buffer) that provides good separation and peak shape for this compound.

-

Set the detector wavelength to the λmax of the compound.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject a fixed volume of each standard solution into the HPLC system and record the chromatograms.

-

Plot a graph of the peak area versus concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Filter the saturated solution from the shake-flask experiment through a suitable syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

Inject a fixed volume of the filtered sample into the HPLC system.

-

Determine the peak area corresponding to this compound and use the calibration curve to calculate its concentration in the saturated solution.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key concepts related to the study of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Inhibition of the PARP1 signaling pathway by this compound.

Caption: Modulation of the NF-κB signaling pathway by this compound.

References

- 1. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 6(5H)-Phenanthridone price,buy 6(5H)-Phenanthridone - chemicalbook [m.chemicalbook.com]

- 4. 6(5H)-Phenanthridone | 1015-89-0 [amp.chemicalbook.com]

- 5. 6(5H)-Phenanthridone | 1015-89-0 [amp.chemicalbook.com]

- 6. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Page loading... [guidechem.com]

- 8. This compound, 96% | Fisher Scientific [fishersci.ca]

A Technical Guide to the Photocatalytic Synthesis of 6(5H)-Phenanthridinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 6(5H)-phenanthridinone scaffold is a privileged structural motif found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of pharmacological activities, including antitumor, antiviral, and antibacterial properties.[1][2] Consequently, the development of efficient and sustainable synthetic methodologies for its construction is of significant interest to the medicinal and organic chemistry communities. This technical guide provides an in-depth overview of the recent advancements in the photocatalytic synthesis of this compound derivatives, a strategy that offers mild reaction conditions, high functional group tolerance, and environmentally benign processes.[1]

Core Synthetic Strategy: Visible-Light-Promoted C-H Amidation

A predominant and powerful strategy for the synthesis of 6(5H)-phenanthridinones involves the visible-light-promoted direct oxidative intramolecular C-H amidation of 2-phenylbenzamides.[2][3][4] This approach circumvents the need for pre-functionalized starting materials, which is often a requirement in classical synthetic methods.[4] The general transformation is depicted below:

Figure 1: General scheme for the photocatalytic synthesis of this compound via intramolecular C-H amidation.

Mechanistic Insights: The Role of Amidyl Radicals

The photocatalytic cycle is typically initiated by the excitation of a photocatalyst upon absorption of visible light. The excited-state photocatalyst then engages in a single-electron transfer (SET) process with the 2-phenylbenzamide substrate to generate a crucial amidyl radical intermediate.[3][4] This highly reactive species undergoes an intramolecular cyclization onto the adjacent phenyl ring, followed by an oxidation and deprotonation sequence to afford the final this compound product. Molecular oxygen often serves as the terminal oxidant in these reactions.[4]

Below is a DOT language script that generates a diagram illustrating the proposed photocatalytic mechanism.

Caption: Proposed mechanism for the photocatalytic synthesis of this compound.

Experimental Protocols and Data

I. Iridium-Catalyzed Visible-Light C-H Amidation

A highly efficient method for the synthesis of phenanthridinones utilizes an iridium-based photocatalyst in the presence of a phosphate base.[4] The reaction proceeds smoothly under blue LED irradiation.

Experimental Protocol:

To a reaction vessel charged with the 2-phenylbenzamide substrate (1.0 equiv.), is added the iridium photocatalyst, [Ir(dFCF3ppy)2(bpy)]PF6 (typically 1-2 mol%), and a phosphate base such as K2HPO4 or Na2HPO4 (2.0 equiv.). The vessel is then charged with a suitable solvent, commonly 1,2-dichloroethane (DCE), and the mixture is degassed. The reaction is stirred at a slightly elevated temperature (e.g., 60 °C) under irradiation with blue LEDs. Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.[4]

Quantitative Data Summary:

| Entry | Substrate (2-Phenylbenzamide) | Photocatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Unsubstituted | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 85[4] |

| 2 | 4'-Methyl | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 82 |

| 3 | 4'-Methoxy | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 75 |

| 4 | 4'-Fluoro | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 90 |

| 5 | 4'-Chloro | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 88 |

| 6 | 4'-Bromo | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 80 |

| 7 | 3'-Methyl | [Ir(dFCF3ppy)2(bpy)]PF6 (2) | K2HPO4 | DCE | 60 | 78 |

Data extracted from illustrative examples in the literature and may not represent the full scope.

II. Metal-Free Visible-Light-Mediated Cyclization

An alternative, transition-metal-free approach employs an organic dye as the photocatalyst, offering a more cost-effective and environmentally friendly option.[2]

Experimental Protocol:

In a typical procedure, the 2-phenylbenzamide derivative (1.0 equiv.) and an organic photocatalyst, such as 1-chloroanthraquinone (5-10 mol%), are dissolved in a suitable solvent like acetonitrile (MeCN). The reaction mixture is then irradiated with visible light (e.g., blue LEDs) under an air atmosphere at room temperature. After completion of the reaction, the solvent is removed, and the crude product is purified by standard chromatographic techniques.[2]

Quantitative Data Summary:

| Entry | Substrate (2-Phenylbenzamide) | Photocatalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | Unsubstituted | 1-Chloroanthraquinone (10) | MeCN | rt | 72[2] |

| 2 | 4-Methyl | 1-Chloroanthraquinone (10) | MeCN | rt | 65 |

| 3 | 4-Methoxy | 1-Chloroanthraquinone (10) | MeCN | rt | 58 |

| 4 | 4-Fluoro | 1-Chloroanthraquinone (10) | MeCN | rt | 75 |

| 5 | 4-Chloro | 1-Chloroanthraquinone (10) | MeCN | rt | 68 |

Data extracted from illustrative examples in the literature and may not represent the full scope.

Experimental Workflow

The general workflow for the photocatalytic synthesis of this compound derivatives is outlined in the following diagram, generated using DOT language.

Caption: A generalized experimental workflow for photocatalytic phenanthridinone synthesis.

Conclusion

The photocatalytic synthesis of this compound derivatives represents a significant advancement in synthetic organic chemistry, providing a mild, efficient, and versatile route to this important heterocyclic scaffold. The methods highlighted in this guide, both iridium-catalyzed and metal-free, demonstrate the power of photoredox catalysis in forging challenging C-N bonds via C-H activation. For researchers and professionals in drug development, these methodologies offer a valuable toolkit for the rapid generation of diverse phenanthridinone libraries for biological screening and lead optimization. Further exploration in this area is anticipated to yield even more efficient and selective catalytic systems.

References

- 1. Recent progress in the visible-light-promoted synthesis of phenanthridines [ccspublishing.org.cn]

- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pr.ibs.re.kr [pr.ibs.re.kr]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the PARP Inhibition Mechanism of 6(5H)-Phenanthridinone

This technical guide provides a comprehensive overview of the mechanism by which this compound acts as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. It covers the fundamental role of PARP in cellular processes, the specific molecular interactions of this compound with the enzyme, and the downstream consequences of this inhibition, supported by quantitative data and detailed experimental methodologies.

The Central Role of PARP-1 in DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical nuclear enzyme that functions as a first responder to DNA damage, particularly single-strand breaks (SSBs).[1][2] Upon detecting a DNA lesion, PARP-1 binds to the damaged site, triggering its catalytic activity. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP-1 synthesizes and transfers long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other acceptor proteins, such as histones.[3][4][5]

This PARylation process serves two primary functions:

-

Signaling Platform: The negatively charged PAR chains act as a scaffold, recruiting a multitude of downstream DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to execute the repair process.[1]

-

Chromatin Remodeling: The addition of bulky PAR chains to histones leads to chromatin decondensation, making the damaged DNA more accessible to the repair machinery.[2][3]

Once the repair is complete, the PAR chains are degraded by Poly(ADP-ribose) glycohydrolase (PARG), and PARP-1 is released from the DNA, completing the cycle.[1]

Mechanism of Action: this compound as a PARP Inhibitor

This compound is a potent, small-molecule inhibitor that targets the catalytic activity of PARP enzymes.[6][7] Its mechanism of action is primarily centered on competitive inhibition at the NAD+ binding site.

Competitive Binding and Catalytic Inhibition

The core structure of this compound mimics the nicotinamide moiety of NAD+. This structural similarity allows it to dock into the nicotinamide-binding pocket of the PARP catalytic domain.[8] By occupying this active site, it directly competes with the endogenous NAD+ substrate, thereby preventing the synthesis of PAR chains.[5][8] This blockade of PARylation effectively halts the recruitment of DNA repair complexes to the site of DNA damage, leading to an accumulation of unrepaired SSBs.

PARP Trapping

A crucial aspect of the mechanism for many potent PARP inhibitors, including phenanthridinone-based compounds, is the concept of "PARP trapping".[8][9] Catalytic inhibition alone prevents the signaling function of PARP-1. However, PARP trapping goes a step further. When an inhibitor like this compound is bound to PARP-1 at a DNA break, it stabilizes the PARP-DNA complex. Since auto-PARylation is required for PARP-1 to detach from the DNA, the catalytically inactive but DNA-bound PARP-1 becomes "trapped" on the chromatin.[9] This trapped complex is a significant cytotoxic lesion, obstructing DNA replication and transcription, and can lead to the collapse of replication forks and the formation of more lethal double-strand breaks (DSBs).

Figure 1: Mechanism of this compound PARP Inhibition.

Cellular Consequences and Therapeutic Implications

The inhibition of PARP by this compound has profound effects on cell fate, particularly in the context of cancer.

Synthetic Lethality in HR-Deficient Cancers

The most significant therapeutic application of PARP inhibitors is rooted in the concept of "synthetic lethality". While normal cells can repair DSBs through the high-fidelity Homologous Recombination (HR) pathway, cancer cells with mutations in HR genes (e.g., BRCA1 or BRCA2) are deficient in this process.[5]

In these HR-deficient cells, the accumulation of SSBs due to PARP inhibition leads to the formation of DSBs when the cell attempts to replicate its DNA.[2] Since the HR pathway is non-functional, the cell cannot repair these DSBs, resulting in genomic chaos and ultimately, cell death.[5] Healthy cells, with their intact HR pathway, can tolerate PARP inhibition as they can still repair the resulting DSBs. This creates a therapeutic window to selectively kill cancer cells.

Figure 2: The Principle of Synthetic Lethality.

Potentiation of Radiotherapy and Chemotherapy

This compound can significantly enhance the efficacy of DNA-damaging agents like ionizing radiation or certain chemotherapies.[6] These treatments induce a large number of SSBs. By inhibiting the primary repair pathway for these lesions, this compound ensures that this damage persists and is converted into more lethal DSBs, thereby potentiating the cytotoxic effect of the primary therapy.[6] Studies have shown that it sharply increases radiation-induced inhibition of cell proliferation and reinforces G2/M cell cycle arrest.[6]

Quantitative Data on Inhibitory Activity

The potency of this compound and its derivatives has been quantified in various assays. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are common metrics used to evaluate the inhibitor's efficacy.

| Compound | Target | Assay Type | IC50 / EC50 (µM) | Reference |

| This compound | PARP-1 | in vitro | 0.18 - 0.39 | [10] |

| This compound | Human PARP-1 | Cell-based (Yeast) | 10.2 | [11] |

| This compound | Human PARP-2 | Cell-based (Yeast) | 36.3 | [11] |

| 2-Nitro-6(5H)-phenanthridinone | PARP-1 | in vitro | 0.18 - 0.39 | [10] |

Note: IC50/EC50 values can vary depending on the specific assay conditions, such as NAD+ concentration and the source of the PARP enzyme.

Experimental Protocols

Determining the inhibitory potential of compounds like this compound involves both enzymatic and cell-based assays.

Protocol: In Vitro PARP-1 Enzymatic Assay (ELISA-based)

This protocol outlines a common method to determine the IC50 value of a PARP inhibitor.

-

Plate Coating: 96-well plates are coated with histone proteins, which will serve as the substrate for PARylation. The plate is then washed and blocked to prevent non-specific binding.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing reaction buffer, activated (nicked) DNA to stimulate PARP-1 activity, and biotinylated-NAD+ as the co-substrate.

-

Inhibitor Addition: Serial dilutions of this compound (or other test inhibitors) are added to the wells. Control wells receive only the vehicle (e.g., DMSO).

-

Enzyme Addition: Purified recombinant human PARP-1 enzyme is added to all wells to initiate the enzymatic reaction. The plate is incubated at room temperature to allow for PARylation of the coated histones.

-

Detection: The reaction is stopped, and the plate is washed. Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated-PAR chains incorporated onto the histones.

-

Signal Generation: After another wash step, an HRP substrate (e.g., TMB for colorimetric or a chemiluminescent substrate) is added. The resulting signal, which is proportional to PARP-1 activity, is measured using a microplate reader.

-

Data Analysis: The signal from inhibitor-treated wells is normalized to the control wells. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP1 - Wikipedia [en.wikipedia.org]

- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]

- 6. Effect of this compound, a poly (ADP-ribose)polymerase inhibitor, and ionizing radiation on the growth of cultured lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Making sure you're not a bot! [mspace.lib.umanitoba.ca]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

The Role of 6(5H)-Phenanthridinone in DNA Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6(5H)-Phenanthridinone is a potent small molecule inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1), a critical enzyme in the cellular response to DNA damage. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on DNA repair pathways, and its potential as a therapeutic agent, particularly in oncology. By targeting PARP-1, this compound disrupts the Base Excision Repair (BER) pathway, leading to the accumulation of single-strand breaks (SSBs). In the context of replicating cells, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). This mechanism is particularly effective in cancer cells harboring defects in other DNA repair pathways, such as Homologous Recombination (HR), a concept known as synthetic lethality. This guide will detail the underlying molecular pathways, present quantitative data on its inhibitory activity, and provide established experimental protocols for its investigation.

Introduction to this compound and its Target: PARP-1

This compound is a member of the phenanthridine class of compounds and has been identified as a robust inhibitor of PARP-1.[1][2][3] PARP-1 is a nuclear enzyme that plays a pivotal role in maintaining genomic integrity.[4] It acts as a DNA damage sensor, recognizing and binding to single-strand breaks (SSBs) in DNA. Upon binding, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate NAD+. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process, primarily through the Base Excision Repair (BER) pathway.

Mechanism of Action: Inhibition of Base Excision Repair

The primary mechanism by which this compound exerts its effects is through the competitive inhibition of PARP-1's catalytic activity. By binding to the NAD+ binding site of PARP-1, this compound prevents the synthesis of PAR chains. This inhibition has two major consequences for DNA repair:

-

Impaired SSB Repair: The lack of PARylation prevents the efficient recruitment of BER proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of the SSB.[5] This leads to an accumulation of unrepaired SSBs.

-

PARP Trapping: Some PARP inhibitors, including derivatives of phenanthridinone, have been shown to "trap" PARP-1 on the DNA at the site of the break. This trapped PARP-DNA complex is itself a bulky lesion that can interfere with DNA replication and transcription.[6]

The accumulation of SSBs is particularly detrimental to rapidly dividing cells, such as cancer cells. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of highly cytotoxic double-strand breaks (DSBs).

Interplay with Other DNA Repair Pathways: The Concept of Synthetic Lethality

While DSBs can be repaired by two major pathways, Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ), the efficacy of this compound as an anti-cancer agent is significantly enhanced in tumors with pre-existing defects in the HR pathway. This phenomenon is known as synthetic lethality.

-

Homologous Recombination (HR): HR is a high-fidelity repair mechanism for DSBs that uses a sister chromatid as a template. Cancers with mutations in key HR genes, such as BRCA1 and BRCA2, are deficient in this repair pathway.[7] In these HR-deficient cells, the DSBs generated by this compound treatment cannot be effectively repaired, leading to genomic instability and cell death.[4][7]

-

Non-Homologous End Joining (NHEJ): NHEJ is a more error-prone DSB repair pathway that directly ligates the broken DNA ends. While PARP-1 has been implicated in the recruitment of NHEJ factors, the reliance on this pathway in the absence of functional HR makes cells more vulnerable to the genomic instability it can introduce.[4] The inhibition of PARP-1 can further compromise the overall DNA repair capacity, pushing HR-deficient cancer cells towards apoptosis.

The following diagram illustrates the central role of PARP-1 in DNA repair and the mechanism of action of this compound.

References

- 1. 6(5H)-Phenanthridone | 1015-89-0 [chemicalbook.com]

- 2. This compound | C13H9NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Substituted 5(H)-Phenanthridin-6-ones as Potent PARP1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of substituted 5(H)-phenanthridin-6-ones as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1). This class of compounds has demonstrated significant therapeutic potential, particularly in the field of oncology. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes complex biological and experimental processes.

Introduction to PARP1 and the Role of 5(H)-Phenanthridin-6-ones

Poly(ADP-ribose) polymerase-1 (PARP1) is a key nuclear enzyme involved in the cellular response to DNA damage.[1] Upon detecting a DNA single-strand break (SSB), PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other acceptor proteins, forming a poly(ADP-ribose) (PAR) chain.[1] This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[1] Inhibition of PARP1 has emerged as a promising anti-cancer strategy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

The 5(H)-phenanthridin-6-one scaffold has been identified as a robust pharmacophore for potent PARP1 inhibition.[2][3] These compounds mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP1.[3] Strategic substitution on the phenanthridinone ring system allows for the optimization of inhibitory potency, selectivity, and pharmacokinetic properties.[2][4]

Quantitative Data Summary: PARP1 Inhibition by Substituted 5(H)-Phenanthridin-6-ones

The following table summarizes the in vitro PARP1 inhibitory activity of a selection of substituted 5(H)-phenanthridin-6-one and aza-5(H)-phenanthridin-6-one analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting PARP1 enzymatic activity.

| Compound ID | Substitution Pattern | PARP1 IC50 (nM) | Reference |

| Phenanthridinones | |||

| 1b | 2-Methyl | 10 | [2] |

| - | 2-Nitro | 390 | [5] |

| - | Unsubstituted | - | [2] |

| Aza-Phenanthridinones | |||

| 4a | 1-Aza | - | [4] |

| 5 | 2-Aza | - | [4] |

| 6 | 4-Aza | - | [4] |

| 9 | 3-Aza | - | [4] |

| 13 | 7-Aza | - | [4] |

| 15a | 8-Aza | - | [4] |

| 15b | 10-Aza | - | [4] |

Experimental Protocols

General Synthesis of Substituted 5(H)-Phenanthridin-6-ones

A variety of synthetic strategies have been developed for the preparation of the 5(H)-phenanthridin-6-one core. Common methods include intramolecular cyclization reactions of N-phenylbenzamides, often facilitated by transition metal catalysis or photochemical activation.[6][7] A generalized synthetic approach is outlined below.

Key Synthetic Strategies:

-

Palladium-Catalyzed Intramolecular C-H Amination: This method involves the cyclization of N-substituted-2-halobenzamides in the presence of a palladium catalyst.[7]

-

Copper-Catalyzed Intramolecular N-Arylation: This approach utilizes a copper catalyst to facilitate the intramolecular coupling of an N-aryl-2-halobenzamide.

-

Photochemical Cyclization: N-phenylbenzamides can undergo intramolecular annulation upon irradiation with UV light to yield the phenanthridinone core.[6]

-

Anionic Ring Closure: A KOH-mediated anionic ring closure of appropriately substituted precursors provides an efficient route to the desired products.

Illustrative Synthetic Protocol (based on Suzuki Coupling and Cyclization):

-

Suzuki Coupling: A substituted 2-bromobenzamide is coupled with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol) to afford the corresponding N-(substituted-phenyl)-2-biphenylcarboxamide.

-

Intramolecular Cyclization: The resulting biphenylcarboxamide is subjected to intramolecular cyclization conditions. For example, treatment with a strong base such as lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF) at low temperature can induce cyclization to the 5(H)-phenanthridin-6-one.[8]

-

Purification: The crude product is purified by standard techniques such as column chromatography on silica gel or recrystallization to yield the pure substituted 5(H)-phenanthridin-6-one.

PARP1 Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP1 is typically determined using an in vitro enzyme assay. A common method is a fluorescence-based assay that measures the consumption of NAD+ during the PARylation reaction.

Protocol Outline:

-

Reagents and Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., histone-induced)

-

NAD+

-

Fluorescent NAD+ analog or a coupled-enzyme system for detecting NAD+ consumption

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)

-

Test compounds dissolved in DMSO

-

384-well assay plates

-

-

Assay Procedure:

-

A solution containing PARP1 enzyme and activated DNA in assay buffer is pre-incubated.

-

The test compounds at various concentrations (typically a serial dilution) are added to the wells of the assay plate.

-

The enzymatic reaction is initiated by the addition of NAD+.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

-

The reaction is stopped, and the fluorescence is measured using a plate reader.

-

-

Data Analysis:

-

The fluorescence intensity is inversely proportional to the PARP1 activity.

-

The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.

Caption: PARP1 activation and its role in the Base Excision Repair pathway.

Experimental Workflow for Synthesis and Screening

This diagram outlines the typical workflow for the discovery and evaluation of novel 5(H)-phenanthridin-6-one based PARP1 inhibitors.

Caption: Workflow for the synthesis and evaluation of PARP1 inhibitors.

Logical Relationship of PARP1 Inhibition

The following diagram illustrates the logical relationship between PARP1 inhibition and the induction of synthetic lethality in BRCA-deficient cancer cells.

Caption: The principle of synthetic lethality with PARP inhibitors.

References

- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted 5[H]phenanthridin-6-ones as potent poly(ADP-ribose)polymerase-1 (PARP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. Design and synthesis of poly ADP-ribose polymerase-1 inhibitors. 2. Biological evaluation of aza-5[H]-phenanthridin-6-ones as potent, aqueous-soluble compounds for the treatment of ischemic injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Palladium-Catalyzed Synthesis of Phenanthridinone Skeletons: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of modern palladium-catalyzed methods for the synthesis of phenanthridinone skeletons, a core heterocyclic motif in numerous biologically active compounds and natural products. It covers key synthetic strategies, presents quantitative data for reaction optimization, details experimental protocols for reproducible synthesis, and illustrates reaction mechanisms and workflows through clear diagrams.

Introduction

The phenanthridinone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties. Consequently, the development of efficient and versatile synthetic routes to this tricycle has been an area of intense research. Among the various synthetic methodologies, palladium-catalyzed reactions have emerged as a powerful tool, enabling the construction of the phenanthridinone core through diverse bond-forming strategies with high efficiency and functional group tolerance.

This technical guide focuses on the core palladium-catalyzed approaches, including:

-

Intramolecular C-H Arylation: Direct cyclization of N-aryl-2-halobenzamides.

-

Annulation of Arynes: Trapping of in situ generated arynes with ortho-halobenzamides.

-

Sequential C-H Functionalization: Picolinamide-directed C-H arylation followed by intramolecular amination.

-

Suzuki-Miyaura Coupling and Condensation: A convergent approach utilizing boronic acids.

Quantitative data from seminal publications are summarized to aid in the selection of optimal reaction conditions. Detailed experimental protocols for key transformations are provided, and reaction mechanisms are visualized to offer a deeper understanding of the underlying chemical principles.

Data Presentation: Comparative Analysis of Synthetic Protocols

The following tables summarize quantitative data for various palladium-catalyzed methods for phenanthridinone synthesis, allowing for a comparative analysis of their scope and efficiency.

Table 1: Intramolecular C-H Arylation of N-Aryl-2-halobenzamides [1][2]

| Entry | Aryl Halide (Substrate 1) | N-Aryl Group (Substrate 2) | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Iodobenzamide | Phenyl | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMA | 100 | 24 | 95 |

| 2 | 2-Bromobenzamide | Phenyl | Pd-PVP NPs (5) | - | K₂CO₃ | H₂O:DMA | 100 | 24 | 92 |

| 3 | 2-Iodobenzamide | 4-Methoxyphenyl | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMA | 100 | 24 | 88 |

| 4 | 2-Bromobenzamide | 4-Trifluoromethylphenyl | Pd-PVP NPs (5) | - | K₂CO₃ | H₂O:DMA | 100 | 24 | 75 |

| 5 | 2-Iodobenzamide | 3-Chlorophenyl | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMA | 100 | 24 | 85 |

| 6 | 2-Bromobenzamide | Naphthyl | Pd-PVP NPs (5) | - | K₂CO₃ | H₂O:DMA | 100 | 24 | 80 |

Table 2: Palladium-Catalyzed Annulation of Arynes with o-Halobenzamides [3][4][5]

| Entry | o-Halobenzamide | Aryne Precursor | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromobenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMF | 120 | 10 | 88 |

| 2 | 2-Iodobenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(dba)₂ (5) | dppf | CsF | MeCN | 80 | 12 | 91 |

| 3 | 2-Bromo-N-methylbenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMF | 120 | 10 | 85 |

| 4 | 2-Bromobenzamide | 4-Methoxy-2-(trimethylsilyl)phenyl triflate | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMF | 120 | 10 | 78 (mixture of regioisomers) |

| 5 | 2-Chloro-N-phenylbenzamide | 2-(Trimethylsilyl)phenyl triflate | Pd(dba)₂ (5) | dppf | CsF | MeCN | 80 | 12 | 65 |

Table 3: Picolinamide-Directed Sequential C-H Functionalization [6]

| Entry | Benzylamine Picolinamide | Aryl Iodide | Pd Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-(2-Methoxybenzyl)picolinamide | 4-Iodoanisole | Pd(OAc)₂ (10) | PhI(OAc)₂ / Cu(OAc)₂ | Toluene | 120 | 24 | 75 |

| 2 | N-Benzylpicolinamide | 4-Iodotoluene | Pd(OAc)₂ (10) | PhI(OAc)₂ / Cu(OAc)₂ | Toluene | 120 | 24 | 68 |

| 3 | N-(4-Chlorobenzyl)picolinamide | 4-Iodoanisole | Pd(OAc)₂ (10) | PhI(OAc)₂ / Cu(OAc)₂ | Toluene | 120 | 24 | 62 |

| 4 | N-Benzylpicolinamide | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (10) | PhI(OAc)₂ / Cu(OAc)₂ | Toluene | 120 | 24 | 55 |

Table 4: Suzuki Coupling and Condensation Approach [7][8]

| Entry | 2-Bromobenzaldehyde | 2-Aminophenylboronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Unsubstituted | Unsubstituted | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 95 |

| 2 | 4,5-Dimethoxy | Unsubstituted | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 85 |

| 3 | Unsubstituted | 4-Methyl | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 90 |

| 4 | 4-Chloro | Unsubstituted | Pd(OAc)₂ (5) | PPh₃ | Cs₂CO₃ | DMA | 90 | 3 | 88 |